4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone
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Overview
Description
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone is a chemical compound that features a phthalazinone core structure with an adamantylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone typically involves the reaction of 1-adamantylamine with a phthalazinone derivative. One common method includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate by reacting 1-adamantylamine with a suitable phthalazinone precursor under controlled conditions.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The adamantylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets. The adamantylamino group is known to enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-adamantylamine: A simpler compound with similar structural features.
Phthalazinone derivatives: Compounds with a phthalazinone core structure but different substituents.
Uniqueness
4-[(1-adamantylamino)methyl]-1(2H)-phthalazinone is unique due to the presence of both the adamantylamino group and the phthalazinone core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[(1-adamantylamino)methyl]-2H-phthalazin-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c23-18-16-4-2-1-3-15(16)17(21-22-18)11-20-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,20H,5-11H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRLKLUAEKHQQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=NNC(=O)C5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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